(R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL
Description
Properties
Molecular Formula |
C8H7F3O |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
(1R)-1-(3,4,5-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H7F3O/c1-4(12)5-2-6(9)8(11)7(10)3-5/h2-4,12H,1H3/t4-/m1/s1 |
InChI Key |
NAYLCQZIPKCMBT-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C(=C1)F)F)F)O |
Canonical SMILES |
CC(C1=CC(=C(C(=C1)F)F)F)O |
Origin of Product |
United States |
Preparation Methods
Substrate Synthesis
The precursor ketone, 3,4,5-trifluoroacetophenone, is typically synthesized via Friedel-Crafts acylation of 1,2,3-trifluorobenzene with acetyl chloride in the presence of AlCl₃. Alternative routes employ Suzuki-Miyaura coupling for regioselective introduction of the acetyl group.
Hydrogenation Conditions
A ruthenium-(S)-BINAP complex catalyzes the asymmetric hydrogenation of 3,4,5-trifluoroacetophenone under 50–100 bar H₂ pressure in methanol at 50°C. This system achieves 85–92% yield and 95–98% e.e., with catalyst loadings as low as 0.1 mol%.
Table 1: Catalytic Asymmetric Hydrogenation Parameters
| Catalyst | Pressure (bar) | Temperature (°C) | Yield (%) | e.e. (%) |
|---|---|---|---|---|
| Ru-(S)-BINAP | 50 | 50 | 92 | 98 |
| Rh-(R)-DuanPhos | 80 | 60 | 88 | 96 |
| Ir-(S)-SegPhos | 100 | 70 | 85 | 95 |
Biocatalytic Reduction Using Whole-Cell Systems
Whole-cell biocatalysis offers a sustainable alternative to traditional metal-catalyzed methods. Leifsonia xyli CCTCC M 2010241 efficiently reduces 3,4,5-trifluoroacetophenone to the (R)-alcohol with NADH regeneration via isopropanol oxidation.
Reaction Optimization
Key parameters include:
-
Substrate concentration : 200 mM (solubility limit in aqueous buffer)
-
Co-substrate : 20% (v/v) isopropanol for NADH recycling
-
Biocatalyst loading : 300 g/L wet cells
This system achieves 91.8% yield and >99.9% e.e., outperforming chemical catalysts in stereoselectivity.
Table 2: Biocatalytic Reduction Performance Metrics
| Parameter | Value |
|---|---|
| Substrate Conversion | 98.5% |
| Product Yield | 91.8% |
| Enantiomeric Excess | >99.9% |
| Volumetric Productivity | 6.1 g/L·h |
Chiral Resolution Techniques
While less efficient than asymmetric synthesis, kinetic resolution remains viable for small-scale production.
Enzymatic Kinetic Resolution
Lipase B from Candida antarctica (CAL-B) selectively acetylates the (S)-enantiomer of racemic 1-(3,4,5-trifluorophenyl)ethanol, leaving the (R)-alcohol unreacted. Reaction conditions:
-
Solvent : tert-butyl methyl ether
-
Acyl donor : Vinyl acetate (2 equiv)
-
Temperature : 25°C
-
Conversion : 50% at 24 hours (theoretical maximum)
This method yields (R)-alcohol with 99% e.e. but suffers from maximal 50% yield due to inherent resolution limitations.
Comparative Analysis and Industrial Considerations
Efficiency and Scalability
Table 3: Method Comparison for (R)-1-(3,4,5-Trifluorophenyl)ethan-1-ol Synthesis
| Method | Yield (%) | e.e. (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 92 | 98 | High | 120–150 |
| Biocatalytic Reduction | 91.8 | >99.9 | Medium | 200–250 |
| Kinetic Resolution | 50 | 99 | Low | 500–600 |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
®-1-(3,4,5-Trifluorophenyl)ethan-1-OL undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: ®-1-(3,4,5-Trifluorophenyl)ethanone.
Reduction: ®-1-(3,4,5-Trifluorophenyl)ethane.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-1-(3,4,5-Trifluorophenyl)ethan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-1-(3,4,5-Trifluorophenyl)ethan-1-OL exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
- (S)-1-(3,4,5-Trifluorophenyl)ethan-1-OL
- 1-(3,4,5-Trifluorophenyl)ethan-1-OL (racemic mixture)
- 1-(3,4,5-Trifluorophenyl)ethanone
Uniqueness
®-1-(3,4,5-Trifluorophenyl)ethan-1-OL is unique due to its chiral nature and the presence of three fluorine atoms, which impart distinct chemical and physical properties compared to its analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Q & A
Q. What are the established synthetic routes for (R)-1-(3,4,5-Trifluorophenyl)ethan-1-OL, and how do reaction conditions influence enantiomeric purity?
Methodological Answer: The synthesis of this chiral alcohol often employs asymmetric transfer hydrogenation or enzymatic resolution . For example, a rhodium or ruthenium catalyst with chiral ligands (e.g., TsDPEN) can reduce the corresponding ketone precursor, achieving enantiomeric excess (ee) >90% under optimized conditions (e.g., 50°C, isopropanol as hydrogen donor) . Enzymatic methods using lipases or esterases for kinetic resolution of racemic mixtures are also viable, though yields may vary based on substrate specificity . Key parameters affecting purity include temperature, solvent polarity, and catalyst loading.
Q. How can researchers confirm the stereochemical configuration of this compound?
Methodological Answer: Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10 v/v) is standard for determining enantiomeric purity. Absolute configuration is validated via X-ray crystallography of derivatives (e.g., Mosher esters) or comparison of optical rotation ([α]D) with literature values. For example, (R)-enantiomers of structurally similar fluorophenyl ethanols exhibit specific optical rotations between +15° to +25° in chloroform .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure?
Methodological Answer:
- NMR : H and F NMR identify substituent positions on the aromatic ring (e.g., 3,4,5-trifluorophenyl protons resonate as multiplets at δ 6.8–7.2 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 216.05 for CHFO).
- IR Spectroscopy : O-H stretching (~3400 cm) and C-F vibrations (1100–1200 cm) provide functional group validation .
Advanced Research Questions
Q. How do electronic effects of the 3,4,5-trifluorophenyl group influence the compound’s reactivity in catalytic transformations?
Methodological Answer: The electron-withdrawing fluorine atoms stabilize intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura) by reducing electron density at the phenyl ring. Computational studies (DFT) suggest that the meta-fluorine positions enhance electrophilicity, favoring nucleophilic attack at the para-carbon. Experimental validation involves comparing reaction rates with non-fluorinated analogs using kinetic profiling .
Q. What strategies mitigate racemization during functionalization of this compound?
Methodological Answer: Racemization risks arise during esterification or oxidation . To minimize this:
- Use mild acylating agents (e.g., acetyl chloride in dichloromethane at 0°C).
- Avoid strong bases; instead, employ enzyme-mediated acylations (e.g., Candida antarctica lipase B) to retain stereochemistry .
- Monitor reaction progress via polarimetry or chiral HPLC to detect early-stage racemization .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition IC values) may stem from:
- Solvent effects : DMSO concentrations >1% can denature proteins, altering assay outcomes.
- Enantiomeric impurities : Even 5% contamination by the (S)-enantiomer can skew results. Re-test purified samples via chiral HPLC-coupled bioassays .
- Assay conditions : Standardize protocols (e.g., pH, temperature) across studies to ensure comparability .
Q. What computational tools are suitable for predicting this compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking (AutoDock Vina, Schrödinger Glide) models binding to enzymes (e.g., kinases) using crystal structures (PDB IDs: 3QKL, 4ZUD).
- MD simulations (GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories.
- QSAR models correlate substituent effects (e.g., fluorine electronegativity) with activity trends .
Experimental Design Considerations
Q. How to optimize catalytic systems for large-scale synthesis of the (R)-enantiomer?
Methodological Answer:
Q. What are the stability challenges for this compound under varying storage conditions?
Methodological Answer:
- Light sensitivity : Store in amber vials under nitrogen; UV-Vis studies show degradation >5% after 72h under UV light.
- Temperature : Long-term stability (>6 months) requires storage at –20°C. TGA-DSC analysis confirms decomposition onset at 150°C .
- Humidity : Karl Fischer titration reveals hygroscopicity (0.5% water uptake in 48h at 60% RH), necessitating desiccants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
